4-Methyl-3-nitroquinoline
Overview
Description
4-Methyl-3-nitroquinoline is a chemical compound with the molecular formula C10H8N2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound is stored at room temperature and is typically in a solid form .
Synthesis Analysis
The synthesis of 4-Methyl-3-nitroquinoline can be achieved through various methods. One such method involves the reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 188.183 Da .Physical And Chemical Properties Analysis
4-Methyl-3-nitroquinoline is a solid at room temperature . It has a molecular formula of C10H8N2O2 and an average mass of 188.183 Da .Scientific Research Applications
Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
-
Pharmaceutical Chemistry
- Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
-
Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Green Chemistry
- There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
-
Photovoltaics
- Quinoline derivatives have recently gained popularity for third-generation photovoltaic applications .
- The latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells are being reviewed .
- Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
- The implementation of quinoline derivatives in photovoltaic cells, their architecture and design are described, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
-
Organic Light-Emitting Diodes (OLEDs)
-
Biomedical Applications
Future Directions
Quinoline and its derivatives, including 4-Methyl-3-nitroquinoline, have been the subject of extensive research due to their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research directions may include the development of new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are detrimental to both humans and the environment .
properties
IUPAC Name |
4-methyl-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYJOLMYSCMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495392 | |
Record name | 4-Methyl-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitroquinoline | |
CAS RN |
79965-62-1 | |
Record name | 4-Methyl-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.